molecular formula C12H13ClN2O2 B1661743 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 94532-57-7

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1661743
CAS No.: 94532-57-7
M. Wt: 252.69 g/mol
InChI Key: NBQNBISPSRUQOO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound with a unique structure that includes a chlorophenyl group, a hydroxyethyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone This intermediate is then reacted with hydrazine hydrate to form the pyrazolone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-chlorophenyl)-4-(2-oxoethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one.

    Reduction: Formation of 1-(phenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one.

    Substitution: Formation of 1-(4-substituted phenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one.

Scientific Research Applications

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Lacks the hydroxyethyl group.

    1-(4-bromophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Contains a bromine atom instead of chlorine.

    1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one: Contains an ethyl group instead of a methyl group.

Uniqueness

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of both the hydroxyethyl and chlorophenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-8-11(6-7-16)12(17)15(14-8)10-4-2-9(13)3-5-10/h2-5,11,16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQNBISPSRUQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1CCO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384158
Record name 2-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94532-57-7
Record name 2-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

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